5-Fluoro-2-methoxy-4-methylphenol
Description
5-Fluoro-2-methoxy-4-methylphenol (molecular formula: C₈H₉FO₂; molecular weight: 156.15 g/mol) is a fluorinated phenolic compound featuring a methoxy group at position 2, a methyl group at position 4, and a fluorine atom at position 5 on the aromatic ring.
Properties
Molecular Formula |
C8H9FO2 |
|---|---|
Molecular Weight |
156.15 g/mol |
IUPAC Name |
5-fluoro-2-methoxy-4-methylphenol |
InChI |
InChI=1S/C8H9FO2/c1-5-3-8(11-2)7(10)4-6(5)9/h3-4,10H,1-2H3 |
InChI Key |
OPJUVCBCQADEDG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1F)O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-methoxy-4-methylphenol typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of 5-fluoro-2-methoxyphenol with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete substitution .
Industrial Production Methods: Industrial production of 5-Fluoro-2-methoxy-4-methylphenol may involve multi-step synthesis processes. These processes often start with readily available raw materials and involve several purification steps to achieve the desired purity. The specific details of industrial production methods are proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions: 5-Fluoro-2-methoxy-4-methylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone.
Substitution: Nucleophilic aromatic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenols .
Scientific Research Applications
Chemistry: In chemistry, 5-Fluoro-2-methoxy-4-methylphenol is used as a building block for the synthesis of more complex molecules. It is also studied for its reactivity and potential as a ligand in coordination chemistry .
Medicine: In medicine, derivatives of 5-Fluoro-2-methoxy-4-methylphenol are investigated for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities .
Industry: In the industrial sector, the compound is used in the production of dyes, agrochemicals, and other specialty chemicals. Its unique chemical properties make it valuable in various manufacturing processes .
Mechanism of Action
The mechanism of action of 5-Fluoro-2-methoxy-4-methylphenol involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the presence of functional groups. The methoxy and fluorine substituents play a crucial role in modulating the compound’s reactivity and binding affinity to target proteins .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis compare 5-Fluoro-2-methoxy-4-methylphenol with key analogs identified in the literature, focusing on substituent effects and inferred properties:
Table 1: Structural and Functional Group Comparison
| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Functional Differences |
|---|---|---|---|---|
| 5-Fluoro-2-methoxy-4-methylphenol | 5-F, 2-OCH₃, 4-CH₃ | C₈H₉FO₂ | 156.15 | Methyl group enhances steric bulk; moderate lipophilicity |
| 2-Fluoro-5-methoxybenzoic acid | 2-F, 5-OCH₃, COOH | C₈H₇FO₃ | 170.14 | Carboxylic acid group increases acidity and water solubility |
| 5-(3,5-Difluorophenyl)-2-methoxyphenol | 3,5-diF, 2-OCH₃ | C₁₃H₁₀F₂O₂ | 248.21 | Biphenyl structure with dual fluorine atoms; higher lipophilicity |
| 2-Fluoro-5-methoxybenzaldehyde | 2-F, 5-OCH₃, CHO | C₈H₇FO₂ | 154.14 | Aldehyde group enhances electrophilicity; potential for condensation reactions |
Key Observations:
Electronic Effects: The methyl group in 5-Fluoro-2-methoxy-4-methylphenol (position 4) is electron-donating, which may slightly reduce the acidity of the phenolic –OH group compared to analogs with electron-withdrawing groups (e.g., –COOH in 2-Fluoro-5-methoxybenzoic acid) .
Steric and Solubility Considerations: The methyl group introduces steric hindrance, which could reduce reactivity in sterically sensitive reactions (e.g., coupling reactions) compared to smaller substituents like –H or –F . Compared to 5-(3,5-Difluorophenyl)-2-methoxyphenol, the target compound lacks the extended biphenyl structure, likely resulting in lower molecular weight and reduced lipophilicity .
Functional Group Impact: Carboxylic acid derivatives (e.g., 2-Fluoro-5-methoxybenzoic acid) exhibit higher water solubility due to ionization, whereas the methyl and methoxy groups in the target compound suggest moderate solubility in organic solvents .
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